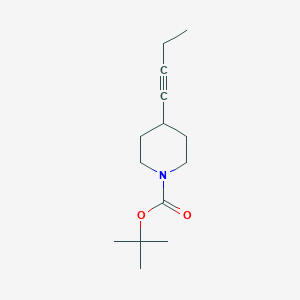

1-Boc-4-But-1-ynyl-piperidine

Beschreibung

1-Boc-4-But-1-ynyl-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen position and a but-1-ynyl substituent at the 4-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the alkyne (but-1-ynyl) moiety offers reactivity for click chemistry or further functionalization .

Eigenschaften

Molekularformel |

C14H23NO2 |

|---|---|

Molekulargewicht |

237.34 g/mol |

IUPAC-Name |

tert-butyl 4-but-1-ynylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H23NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h12H,5,8-11H2,1-4H3 |

InChI-Schlüssel |

VTTIVWFVTNHQNA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC#CC1CCN(CC1)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Boc-4-But-1-ynyl-piperidine can be synthesized through various methods. One common approach involves the reaction of 4-piperidone with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then subjected to further reactions to introduce the butynyl group.

Industrial Production Methods

Industrial production of 1-Boc-4-But-1-ynyl-piperidine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity. The compound is typically purified through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Boc-4-But-1-ynyl-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Boc-4-But-1-ynyl-piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of biologically active molecules and as a building block for drug discovery.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Boc-4-But-1-ynyl-piperidine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Functional Group Impact on Reactivity

- Alkyne vs. Hydroxyl: The but-1-ynyl group in 1-Boc-4-But-1-ynyl-piperidine enables click chemistry applications (e.g., azide-alkyne cycloaddition), unlike hydroxyl or aminomethyl derivatives, which are more suited for nucleophilic substitutions or hydrogen bonding .

- Boc Protection : All listed compounds utilize the Boc group for amine protection, ensuring stability during synthetic workflows. However, deprotection conditions (e.g., acidic treatment) must be tailored to avoid side reactions with sensitive substituents like alkynes .

Physicochemical Properties

- Solubility and Stability: Derivatives with polar groups (e.g., hydroxymethyl in 1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine) exhibit improved aqueous solubility, whereas aromatic substituents (e.g., anilino) enhance lipophilicity for blood-brain barrier penetration .

- Storage : Most Boc-protected piperidines require storage at -20°C to prevent decomposition, particularly those with labile functional groups like carbamates or thiocarbamoyl groups .

Critical Analysis of Divergent Data

- Synthetic Utility vs. Biological Activity : While 1-Boc-4-But-1-ynyl-piperidine is presumed to be a synthetic intermediate, PPBP’s neuroprotective efficacy underscores the importance of substituent choice in determining biological vs. industrial applications .

- Toxicity Gaps: The absence of toxicological studies for 1-Boc-4-hydroxy piperidine contrasts sharply with rigorously characterized analogs like 4-Anilino-1-Boc-piperidine, emphasizing the need for standardized safety profiling .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.